
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is a specialized organofluorine compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. This compound finds applications in various fields due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of 3,3,4,4-tetrafluorobutanol with bromine in the presence of sodium carbonate . The reaction proceeds under controlled conditions to ensure the selective bromination of the butanol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in specialized reactors to control temperature and pressure, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out under mild conditions to prevent degradation of the compound.
Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are usually conducted under controlled conditions to avoid side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amine derivatives, while reactions with thiols can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound’s stability and reactivity make it useful in the modification of biomolecules for research purposes.
Wirkmechanismus
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in a range of chemical reactions. The bromine atom serves as a reactive site for substitution reactions, enabling the formation of diverse derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: This compound is similar in structure but lacks the perfluorohexyl carbonate group. It is used in similar applications but has different reactivity and properties.
3,3,4,4-Tetrafluorobutanol: This compound is a precursor in the synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate and shares some chemical properties.
Uniqueness
This compound is unique due to the combination of bromine and multiple fluorine atoms, which impart distinct chemical properties. Its stability, reactivity, and versatility make it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H8BrF13O3 |
|---|---|
Molekulargewicht |
515.06 g/mol |
IUPAC-Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C11H8BrF13O3/c12-10(21,22)7(15,16)2-4-28-5(26)27-3-1-6(13,14)8(17,18)9(19,20)11(23,24)25/h1-4H2 |
InChI-Schlüssel |
NBMCUJSQJZMTKT-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCCC(C(F)(F)Br)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


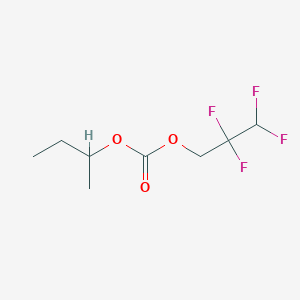
![1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092492.png)
![4-(1H-imidazol-1-yl)-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15092508.png)
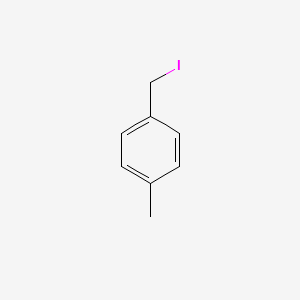
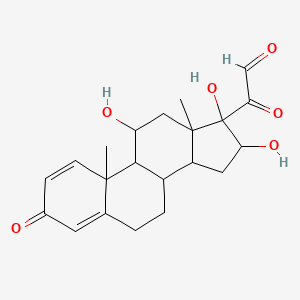

![1-(7-Methylthieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15092532.png)
![4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15092545.png)
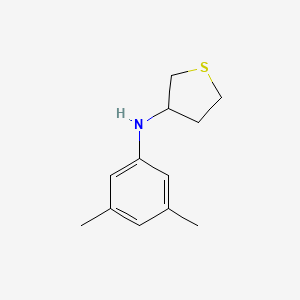
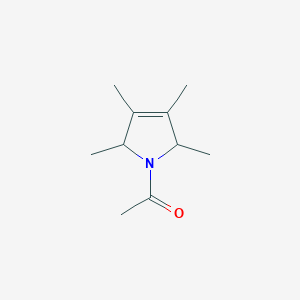


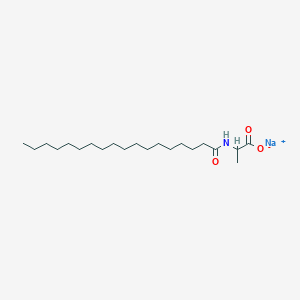
![2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine](/img/structure/B15092568.png)
